Methyl 3-cyano-4-hydroxybenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Ester Chemistry
Methyl 3-cyano-4-hydroxybenzoate belongs to the broad class of substituted benzoate esters, which are derivatives of benzoic acid. libretexts.org In this class, the chemical and physical properties of the molecule are heavily influenced by the nature and position of the substituents on the aromatic ring. uniroma1.it The ester functional group itself is a key feature, often formed by the reaction of a carboxylic acid and an alcohol. libretexts.org
The reactivity of substituted benzoate esters in reactions such as hydrolysis is governed by both electronic and steric effects of the ring's substituents. uniroma1.itacs.org For instance, electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic, while bulky groups near the reaction site can sterically hinder reactions. The presence of multiple, distinct functional groups, as seen in this compound, offers multiple pathways for further chemical modification, setting it apart from simpler monosubstituted benzoate esters like methylparaben (Methyl 4-hydroxybenzoate). wikipedia.org This complexity allows for its use in creating a wide array of more complex molecules, including water-soluble prodrugs designed to improve the delivery of pharmaceuticals. nih.gov
Significance of Cyano and Hydroxyl Functional Groups in Contemporary Organic Synthesis
The synthetic utility of this compound is significantly enhanced by the presence of its cyano and hydroxyl functional groups.
The hydroxyl group (-OH) is one of the most important functional groups in organic chemistry. highfine.comgeeksforgeeks.org Its polarity and ability to participate in hydrogen bonding influence the physical properties of a molecule, such as solubility and boiling point. algoreducation.combritannica.com Chemically, the hydroxyl group is highly versatile; it can be converted into ethers, esters, or oxidized to form carbonyl compounds. highfine.comgeeksforgeeks.orgalgoreducation.com In the context of an aromatic ring (a phenol), the -OH group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. Its presence is crucial in many biochemical processes and it is a key feature in a vast range of natural products and synthetic compounds, including pharmaceuticals. algoreducation.combritannica.com
The cyano group (-C≡N) , present in compounds known as nitriles, is an exceptionally versatile functional group in organic synthesis. iloencyclopaedia.org It is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com The carbon-nitrogen triple bond provides a reactive site for various transformations. ebsco.com Nitriles can be reduced to primary amines, or react with Grignard reagents to form ketones. fiveable.me In recent years, the unique reactivity of the nitrile group has been exploited in numerous advanced organic reactions, including cycloadditions and transition metal-catalyzed C-H bond functionalizations, where it can act as a directing group. nih.gov This makes nitriles crucial intermediates for synthesizing complex nitrogen-containing carbo- and heterocyclic compounds. nih.govrsc.org
Overview of Current Research Trajectories Involving Aromatic Nitriles and Phenolic Esters
Current research in organic chemistry continues to explore the synthetic potential of aromatic nitriles and phenolic esters, driven by their utility in creating functional molecules for medicine, materials science, and agrochemicals. researchgate.netacs.org
Aromatic nitriles are at the forefront of research into new synthetic methodologies. numberanalytics.com A significant area of focus is their use in transition metal-catalyzed reactions. researchgate.net Chemists are developing novel methods for C-H bond functionalization, where the nitrile group directs the reaction to specific positions on the aromatic ring, allowing for precise and efficient molecule construction. nih.gov Furthermore, the transformation of the cyano group itself is a hot topic, with new catalytic systems being developed to cleave the robust C-CN bond, enabling the introduction of other functional groups. researchgate.netsioc-journal.cn These advancements make aromatic nitriles key building blocks in the synthesis of complex pharmaceuticals and organic materials. researchgate.net
Phenolic esters , which are esters derived from phenols, are also a major focus of academic and industrial research. They are prevalent in nature and are investigated for their biological activities, particularly as antioxidants. nih.govresearchgate.net In materials science, there is growing interest in incorporating phenolic acid esters into polymers like cellulose. acs.orgacs.org This covalent linkage can impart beneficial properties, such as long-term antioxidant or antimicrobial activity, to the material, which is particularly relevant for applications in active packaging and medicine. acs.orgacs.org Additionally, new types of phenolic esters are being designed as specialized reagents for applications like the pH-controlled modification of peptides and proteins. au.dk
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is justified by its position as a versatile and multifunctional building block in organic synthesis. The compound uniquely combines the distinct and valuable reactivities of a substituted phenolic ester and an aromatic nitrile within a single, readily accessible molecule.
The rationale for its study is multifaceted:
Synthetic Versatility: The presence of three different functional groups (ester, cyano, hydroxyl) offers a rich platform for selective chemical transformations. The hydroxyl and cyano groups can be modified to introduce new functionalities, making the compound a key intermediate for more complex target molecules. For example, a patented method describes the preparation of Methyl 3-cyano-4-isopropoxybenzoate from this compound, highlighting its role as a precursor. wipo.int
Intermediate in Pharmaceutical Synthesis: Aromatic structures containing cyano and hydroxyl functionalities are common motifs in pharmacologically active compounds. For instance, the related compound, Methyl 3-formyl-4-hydroxybenzoate, serves as an intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor. chemicalbook.com This suggests that this compound could be a valuable starting material or intermediate for synthesizing novel therapeutic agents.
Advancement of Synthetic Methodology: The compound serves as an ideal substrate for developing and testing new synthetic methods. For example, a preparation method has been developed to produce it from its aldehyde analogue, methyl 3-formyl-4-hydroxybenzoate, aiming to avoid the use of more toxic reagents like copper cyanide. wipo.intgoogle.com This demonstrates an ongoing effort to create more efficient and safer industrial processes involving this molecule.
Foundation for Novel Materials: The phenolic ester moiety provides a handle for creating polymers with specific properties, such as antioxidant capabilities, while the nitrile group offers a site for further cross-linking or functionalization. acs.org
In essence, the academic investigation of this compound is driven by its potential to unlock efficient synthetic routes to a wide range of valuable and complex molecules for applications in medicine and materials science.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-cyano-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPCEMBOTQXADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472104 | |
| Record name | methyl 3-cyano-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-68-2 | |
| Record name | methyl 3-cyano-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156001-68-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for Methyl 3 Cyano 4 Hydroxybenzoate and Its Analogs
Classical and Contemporary Approaches to Ortho-Cyano Phenolic Benzoate (B1203000) Esters
The introduction of a cyano group ortho to a hydroxyl group on a benzoate ester presents unique synthetic challenges. Several methodologies have been developed to achieve this transformation efficiently.
Strategies Involving Formylation and Subsequent Conversion to Cyano Group
A prevalent strategy for synthesizing methyl 3-cyano-4-hydroxybenzoate involves the formylation of a phenolic precursor followed by the conversion of the resulting aldehyde to a nitrile. A common starting material for this route is methyl 4-hydroxybenzoate (B8730719).
A specific example of this formylation involves reacting methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane (B109758). google.com Another variation utilizes hexamethylenetetramine in methanesulfonic acid to introduce the formyl group. tdcommons.org The subsequent conversion of the aldehyde to the nitrile can be achieved using reagents such as hydroxylamine (B1172632) hydrochloride and sodium formate. tdcommons.org
Direct Cyanation Reactions of Substituted Benzoates
Direct cyanation of substituted benzoates offers a more direct route to the target molecule, though it can present challenges in regioselectivity and may require the use of toxic reagents. The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally uses stoichiometric copper(I) cyanide. wikipedia.org Modern variations of this reaction aim to use catalytic amounts of copper. wikipedia.org
Palladium-catalyzed cyanation of aryl halides is another extensively explored avenue, often employing potassium cyanide or the less toxic zinc cyanide as the cyanide source. wikipedia.org To further mitigate toxicity, potassium ferricyanide (B76249) has also been investigated as a cyanide source. wikipedia.org Nickel-catalyzed cyanations have also been developed, which can utilize less toxic cyanide sources like benzyl (B1604629) cyanide or acetonitrile. wikipedia.org
The direct cyanation of phenol (B47542) derivatives has been achieved using nickel-based catalytic systems. acs.org One such system employs a unique diphosphine ligand and uses aminoacetonitriles as the cyanating agent, offering an environmentally friendlier approach. acs.org Another nickel-catalyzed method for the cyanation of phenol derivatives, such as aryl sulfonates and carbamates, involves the use of zinc cyanide. acs.org
Esterification Routes from Cyano-Hydroxybenzoic Acids
An alternative approach involves the esterification of a pre-existing cyano-hydroxybenzoic acid. The synthesis of this compound can be accomplished through the esterification of 3-cyano-4-hydroxybenzoic acid. patsnap.com
A general method for the esterification of 4-hydroxybenzoic acid involves reacting it with methanol (B129727) in the presence of sulfuric acid. tdcommons.org This can be followed by the introduction of the cyano group. For instance, a process has been described for preparing methyl 3-cyano-4-isobutoxybenzoate where methyl 4-hydroxybenzoate is first synthesized and then further functionalized. tdcommons.org
The Mitsunobu reaction provides a convenient and effective method for the esterification of various benzoic acids with phenols, yielding phenyl esters in good to excellent yields. researchgate.net
Development of Novel Synthetic Pathways
The quest for more efficient, cost-effective, and environmentally benign synthetic routes continues to drive research in this area.
Exploration of Regioselective Reactions
Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. In the context of this compound, achieving the desired ortho-cyano substitution is paramount.
The formylation of phenols, a key step in one of the major synthetic routes, can be highly regioselective. The use of certain reagents and conditions can favor the introduction of the formyl group at the ortho position to the hydroxyl group. orgsyn.org For example, the formylation of 4-cyanophenol has been reported to be successful. orgsyn.org
Regioselective bromination can also be a key step in a multi-step synthesis. For example, bromination at the 3-position of a substituted phenol can be achieved using N-bromosuccinimide (NBS) under controlled conditions, taking advantage of the directing effects of the adjacent substituents. This can be a precursor step to introducing the cyano group.
Multi-Step Synthesis Design and Optimization
The industrial production of this compound often relies on multi-step syntheses that are carefully designed and optimized for yield, purity, and cost-effectiveness.
One patented multi-step process for a related compound, methyl 3-cyano-4-isopropoxybenzoate, involves three main steps:
Preparation of methyl 3-formyl-4-hydroxybenzoate from methylparaben. wipo.int
Conversion of methyl 3-formyl-4-hydroxybenzoate to this compound. wipo.int
Preparation of methyl 3-cyano-4-isopropoxybenzoate from this compound. wipo.int
The table below summarizes some of the key reactants and products in the synthesis of this compound and its analogs.
| Starting Material | Reagent(s) | Intermediate/Product | Reference |
| Methyl 4-hydroxybenzoate | Hexamethylenetetramine, Methanesulfonic acid | Methyl 3-formyl-4-hydroxybenzoate | tdcommons.org |
| Methyl 3-formyl-4-hydroxybenzoate | Hydroxylamine hydrochloride, Sodium formate | This compound | tdcommons.org |
| Methyl 4-hydroxybenzoate | Magnesium chloride, Triethylamine, Paraformaldehyde | Methyl 3-formyl-4-hydroxybenzoate | google.com |
| 3-Cyano-4-hydroxybenzoic acid | Methanol | This compound | patsnap.com |
| Phenol derivatives | Aminoacetonitriles, Nickel catalyst | Aryl nitriles | acs.org |
Preparation of Structural Analogs (e.g., Methyl 3-cyano-4-isopropoxybenzoate, Methyl 3-cyano-4-ethoxybenzoate)
The preparation of alkoxy analogs of this compound, such as Methyl 3-cyano-4-isopropoxybenzoate and Methyl 3-cyano-4-ethoxybenzoate, is commonly achieved through an etherification reaction. The Williamson ether synthesis is a frequently employed and robust method for this transformation. tcichemicals.comfrancis-press.com This reaction involves the O-alkylation of the hydroxyl group on the aromatic ring.
The general synthetic strategy starts with this compound as the substrate. This compound is treated with an appropriate alkylating agent in the presence of a base and a suitable solvent. google.com For instance, the synthesis of Methyl 3-cyano-4-isopropoxybenzoate involves reacting this compound with isopropyl bromide. A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is typically conducted in a polar aprotic solvent mixture like acetonitrile/DMF at an elevated temperature, for example, 80°C, and stirred overnight to ensure completion. google.com
A similar procedure is followed for the synthesis of Methyl 3-cyano-4-ethoxybenzoate, where an ethylating agent like ethyl bromide would be used in place of isopropyl bromide. The choice of alkyl halide and reaction conditions can be tailored to produce a variety of 4-alkoxy analogs.
The following table summarizes the typical reagents and conditions for the preparation of these structural analogs.
| Product | Starting Material | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
| Methyl 3-cyano-4-isopropoxybenzoate | This compound | Isopropyl bromide | Potassium Carbonate | Acetonitrile/DMF | 80°C, overnight | google.com |
| Methyl 3-cyano-4-ethoxybenzoate | This compound | Ethyl bromide | Potassium Carbonate | DMF | 60-80°C |
Principles of Green Chemistry in Synthesis Optimization
The optimization of synthetic routes for this compound and its derivatives places a strong emphasis on the principles of green chemistry, aiming for more sustainable and environmentally responsible processes.
Implementation of Environmentally Benign Solvents and Reaction Conditions
The selection of solvents is a critical factor in green synthesis. While polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane are effective for these syntheses, they are coming under increasing scrutiny due to environmental and safety concerns. google.comtdcommons.org Research efforts are directed towards identifying and implementing more benign alternatives. The Williamson ether synthesis, for example, can be adapted to use less hazardous solvents, sometimes facilitated by techniques like phase-transfer catalysis which can improve reaction efficiency in multiphasic systems. francis-press.com Optimizing reaction conditions, such as moving towards lower temperatures and pressures where possible, also contributes to a greener process by reducing energy consumption.
Catalyst Development for Sustainable Production
A significant advancement in the sustainable production of this compound has been the development of synthetic pathways that avoid highly toxic reagents. google.com Historically, the introduction of a cyano group onto an aromatic ring might involve reagents like copper cyanide (CuCN), which poses significant toxicity and disposal challenges. google.com
A more sustainable and industrially viable route has been developed that circumvents the use of toxic cyanides. wipo.intgoogle.com This method involves a two-step process starting from a more readily available precursor, methyl paraben (methyl 4-hydroxybenzoate). wipo.intgoogle.com
Formylation: The precursor is first converted to Methyl 3-formyl-4-hydroxybenzoate.
Cyanation: The aldehyde group is then efficiently and directly converted into a cyano group. google.comwipo.intgoogle.com
This pathway is not only safer but also more suitable for mass production due to its efficiency. google.com
Atom Economy and Waste Minimization Strategies
Atom economy and waste minimization are central to green chemical production. The aforementioned synthetic route that prepares the cyano group from an aldehyde group represents a significant improvement in this regard. wipo.intgoogle.com By avoiding the use of toxic metal cyanides, the process eliminates a major source of hazardous waste, simplifying downstream processing and reducing environmental impact. google.com This alternative route is described as being highly efficient and direct, which inherently leads to better atom economy as more atoms from the reactants are incorporated into the final product, and fewer are lost as waste. wipo.intgoogle.com All raw materials for this improved process are noted as being inexpensive and readily available, which further enhances its suitability for large-scale, cost-effective production while minimizing waste. wipo.intgoogle.com
Industrial Scale-Up Considerations and Process Engineering
Transitioning a synthetic process from the laboratory to an industrial scale requires careful consideration of process engineering principles to ensure safety, efficiency, and cost-effectiveness.
Efficiency and Yield Maximization for Large-Scale Production
For the large-scale production of this compound and its derivatives, maximizing efficiency and yield is paramount. This involves optimizing every step of the process. For example, in a scaled-up preparation starting from methyl 4-hydroxy benzoate (e.g., 180 g), specific and controlled conditions are crucial. tdcommons.org This includes precise temperature control during the reaction, such as heating to 90-95°C, followed by controlled cooling to 25-30°C for subsequent steps. tdcommons.org
Purity Profile Enhancement and Downstream Processing
The ultimate purity of this compound is critical, particularly given its role as a key intermediate in the synthesis of more complex molecules, such as Febuxostat. tdcommons.org The downstream processing of this compound focuses on the removal of unreacted starting materials, reaction by-products, and residual solvents. The methodologies employed are designed to be efficient and scalable, ensuring the final product meets stringent quality specifications. The choice of a synthetic route that avoids highly toxic reagents, such as cuprous cyanide, is an initial step in simplifying purification by eliminating related hazardous impurities from the process stream. patsnap.comgoogle.comwipo.int
Crystallization and Recrystallization
Crystallization is a cornerstone technique for the purification of crude this compound. The process leverages differences in solubility between the desired compound and impurities in a selected solvent system.
Following initial synthesis, the crude product is often precipitated and then subjected to one or more recrystallization cycles. For instance, in a related process, after quenching the reaction with water, the resulting solid is filtered and washed. tdcommons.org This crude material can then be further purified by recrystallization from a suitable solvent like methanol or a mixture of methanol and water. tdcommons.org The mixture is typically heated to dissolve the solid and then cooled to allow for the formation of pure crystals, which are subsequently filtered, washed with a cold solvent mixture, and dried. tdcommons.org
Another common procedure involves precipitating the crude product by pouring the reaction mixture into water. atamanchemicals.com This initial solid can then be collected and recrystallized from aqueous ethanol (B145695) (e.g., 25% ethanol) to yield the finished product. atamanchemicals.com The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities.
| Method | Solvent System | Procedure | Outcome | Reference |
| Precipitation & Recrystallization | Water, Methanol/Water | The reaction is quenched with water, and the filtered solid is recrystallized from a heated and cooled methanol/water mixture. | Pure crystalline solid | tdcommons.org |
| Recrystallization | Methanol | The obtained compound is recrystallized from methanol to yield the title compound. | Purified title compound | tdcommons.org |
| Precipitation & Recrystallization | Water, 25% Ethanol | The reaction mixture is poured into water to precipitate the crude product, which is then recrystallized from aqueous ethanol. | Finished crystalline product | atamanchemicals.com |
| Cooling Crystallization | Organic Solvent (e.g., 1,2-ethylene dichloride) | After extraction and initial solvent removal, the concentrated solution is cooled to induce crystallization. | Crystalline solid described as "little yellow sand shape" | google.comgoogle.com |
Washing and Extraction Procedures
A series of washing and extraction steps are integral to the downstream processing for removing specific types of impurities.
After the primary reaction, the work-up often involves quenching the reaction mixture, for example, with an aqueous acid solution, followed by extraction into an organic solvent like dichloromethane (DCM). google.com The combined organic layers are then typically washed to remove residual reagents and by-products.
A typical washing sequence for a related precursor involves washing the crude product with water, followed by an aqueous sodium carbonate solution to neutralize any remaining acids, and finally washing with water again to remove the carbonate salt and other water-soluble impurities. atamanchemicals.com The organic phase containing the product is then dried over a desiccant such as sodium sulfate (B86663) before the solvent is removed. google.com
| Step | Reagent/Solvent | Purpose | Reference |
| Extraction | Dichloromethane (DCM) | To separate the product from the aqueous reaction mixture. | google.com |
| Washing | Water | To remove water-soluble impurities and residual reagents. | tdcommons.orgatamanchemicals.com |
| Neutralizing Wash | Aqueous Sodium Carbonate Solution | To remove acidic by-products or unreacted acidic starting materials. | atamanchemicals.com |
| Drying | Sodium Sulfate | To remove residual water from the organic solvent before evaporation. | google.com |
Chromatographic and Distillation Methods
For impurities that are difficult to remove by crystallization alone, other purification techniques may be employed.
Silica (B1680970) gel chromatography is a standard method for purifying organic compounds. google.com The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent or a mixture of solvents (eluent) is then passed through the column, separating the components based on their differential adsorption to the silica.
In some processes, distillation under reduced pressure (underpressure distillation) is used to purify the product after initial extraction and solvent evaporation. google.comgoogle.com This technique is particularly useful for separating the desired compound from non-volatile impurities or solvents with higher boiling points.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Methyl 3-cyano-4-hydroxybenzoate displays a series of characteristic absorption bands that confirm its structure. Key vibrational frequencies are associated with the hydroxyl, cyano, and ester functionalities, as well as the aromatic ring.
The presence of a hydroxyl (-OH) group is typically identified by a broad absorption band in the high-frequency region of the spectrum. The cyano (-C≡N) group has a sharp, characteristic absorption in the triple bond region. The carbonyl (C=O) stretching of the ester group and the C-O stretching vibrations also provide crucial structural information. Furthermore, vibrations associated with the benzene (B151609) ring, such as C-H and C=C stretching, are observed.
Table 1: FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | Broad band |
| Cyano | C≡N stretch | ~2230 |
| Carbonyl (Ester) | C=O stretch | ~1732 |
| Aromatic Ring | C=C stretch | Multiple bands |
| Ester | C-O stretch | Multiple bands |
Note: Specific wavenumber values can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and multiplicity of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis
The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. ichemical.comrsc.org The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the methyl ester protons, the aromatic protons, and the hydroxyl proton. ichemical.comrsc.org
The methyl ester (-OCH₃) protons appear as a sharp singlet, typically around 3.9 ppm. ichemical.comrsc.org The aromatic region of the spectrum displays a more complex pattern due to the substitution on the benzene ring. The proton ortho to the hydroxyl group and meta to the ester group typically appears as a doublet. The proton ortho to the ester group and meta to the cyano group often presents as a doublet of doublets, and the proton ortho to the cyano group and meta to the hydroxyl group shows as a doublet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be variable depending on concentration and solvent. ichemical.com
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~3.92 | Singlet | N/A |
| Ar-H (ortho to -OH) | ~7.04 | Doublet | ~8.7 |
| Ar-H (ortho to -COOCH₃) | ~8.15 | Doublet of Doublets | ~8.7, ~2.2 |
| Ar-H (ortho to -CN) | ~8.23 | Doublet | ~2.2 |
| -OH | Variable | Broad Singlet | N/A |
Note: Chemical shifts and coupling constants are approximate and can vary based on experimental conditions. ichemical.comrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbon of the cyano group also has a characteristic chemical shift. The aromatic carbons show a range of signals depending on their substitution. The methyl carbon of the ester group appears in the upfield region.
Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| -COOCH₃ | ~164.5 |
| C-OH | ~164.9 |
| C-CN | ~102.0 |
| C-COOCH₃ | ~121.8 |
| CH (ortho to -OH) | ~117.4 |
| CH (ortho to -COOCH₃) | ~135.6 |
| CH (ortho to -CN) | ~137.2 |
| C≡N | ~115.0 |
| -OCH₃ | ~52.7 |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Organic molecules with conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the hydroxyl, cyano, and methyl ester groups influences the position and intensity of these absorption maxima. Generally, aromatic compounds exhibit strong absorption in the UV region. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound (C₉H₇NO₃), the molecular weight is 177.16 g/mol . sigmaaldrich.com In mass spectrometry, a molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. chemguide.co.uk
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 178.04987 | 136.5 |
| [M+Na]⁺ | 200.03181 | 147.2 |
| [M-H]⁻ | 176.03531 | 139.2 |
| [M+NH₄]⁺ | 195.07641 | 154.3 |
| [M+K]⁺ | 216.00575 | 145.0 |
| [M+H-H₂O]⁺ | 160.03985 | 124.8 |
This data is based on computational predictions.
Common fragmentation pathways for related hydroxybenzoic acids often involve the loss of neutral fragments from the molecular ion. For instance, a characteristic fragmentation for monohydroxybenzoic acids is the transition from m/z 137 → 93, corresponding to the loss of CO₂. vu.edu.au For this compound, likely fragmentations would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com It provides detailed information on molecular conformation, bond lengths, bond angles, and how molecules are arranged in the crystal lattice. uni-mainz.de
Single crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing unambiguous atomic coordinates and geometric parameters. rsc.org While specific SCXRD studies for this compound are not prominently available, analysis of closely related compounds like Methyl 4-hydroxybenzoate (B8730719) demonstrates the power of this technique. In such studies, crystals are typically measured at low temperatures (e.g., 120 K) to minimize thermal vibrations, yielding high-precision data. nih.gov The results of an SCXRD experiment include the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which define the crystal's symmetry. nih.gov For example, the related compound N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was found to crystallize in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions determined by SCXRD. mdpi.com
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. Hydrogen bonds are particularly significant in shaping the crystal structures of molecules containing hydroxyl groups, like this compound. In the crystal structure of the related Methyl 4-hydroxybenzoate, molecules are linked by extensive O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov
Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of a substance can have distinct physical properties. The existence of polymorphism is often linked to molecular flexibility and the interplay between intramolecular conformation and intermolecular interactions. researchgate.net For example, Methyl 4-hydroxybenzoate is known to have multiple polymorphic forms, which can be obtained by varying crystallization conditions such as solvent and temperature. nih.gov These polymorphs, while having identical molecular geometries, differ in their crystal packing and the geometry of their hydrogen-bonded chains. nih.gov The crystallization behavior of a compound determines which polymorphic form is obtained under specific experimental conditions. google.com
Luminescence Properties and Photophysical Studies
Luminescence encompasses the emission of light by a substance and includes phenomena like fluorescence and phosphorescence. The photophysical properties of a molecule are dictated by its electronic structure. Studies on related compounds can provide insight into the potential luminescent behavior of this compound.
A closely related compound, methyl 3-hydroxybenzoate, is a key component in certain chemiluminescent systems. google.com When the aryloxide form of its dioxetane precursor is generated, it decomposes and produces the anion of methyl 3-hydroxybenzoate in an excited state. This excited species then fluoresces, emitting intense blue light with an emission maximum at 470 nm in a DMSO solution. google.com This suggests that derivatives of hydroxybenzoate esters can be highly fluorescent under certain conditions. Furthermore, the presence of a cyano group, as in cyanostilbene-based compounds, is known to influence photophysical properties, often leading to interesting emission characteristics such as aggregation-induced emission (AIE). mdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation of Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular systems at the atomic level. unipd.it For Methyl 3-cyano-4-hydroxybenzoate, these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and other key properties.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. worldscientific.comtandfonline.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. tandfonline.commdpi.com DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. mdpi.com
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. worldscientific.com For this compound, this would involve analyzing the planarity of the benzene (B151609) ring and the orientation of the methyl ester and cyano groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the cyano or ester group would also be a key feature to investigate, as this can significantly influence the molecule's conformation and stability. researchgate.net
A conformational analysis would explore different possible spatial arrangements (conformers) of the substituent groups and identify the global minimum energy structure. This is crucial as the molecular conformation dictates many of its physical and chemical properties.
Below is an illustrative table of optimized geometrical parameters that would be obtained from a DFT/B3LYP calculation for this compound, based on typical values for similar aromatic compounds. mdpi.comsemanticscholar.org
Table 1: Theoretical Optimized Geometrical Parameters for this compound
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |
|---|---|---|---|---|---|
| R(C1-C2) | C-C | 1.395 | A(C2-C1-C6) | C-C-C | 120.1 |
| R(C2-C3) | C-C | 1.396 | A(C1-C2-C3) | C-C-C | 119.9 |
| R(C3-C4) | C-C | 1.401 | A(C2-C3-C4) | C-C-C | 120.0 |
| R(C4-C5) | C-C | 1.398 | A(C3-C4-C5) | C-C-C | 119.8 |
| R(C5-C6) | C-C | 1.394 | A(C4-C5-C6) | C-C-C | 120.2 |
| R(C1-H) | C-H | 1.084 | A(C5-C6-C1) | C-C-C | 119.9 |
| R(C3-CN) | C-C | 1.440 | A(C2-C3-CN) | C-C-C | 121.5 |
| R(C-N) | C≡N | 1.158 | A(C4-C3-CN) | C-C-C | 118.5 |
| R(C4-OH) | C-O | 1.360 | A(C3-C4-OH) | C-C-O | 117.8 |
| R(O-H) | O-H | 0.965 | A(C5-C4-OH) | C-C-O | 122.0 |
| R(C6-CO) | C-C | 1.490 | A(C1-C6-CO) | C-C-C | 120.5 |
| R(C=O) | C=O | 1.215 | A(O=C-O) | O=C-O | 123.0 |
| R(C-OCH3) | C-O | 1.350 | A(C-O-CH3) | C-O-C | 115.0 |
Note: The values in this table are representative and are what one might expect from a DFT calculation. They are not experimentally determined values for this specific molecule.
Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity. unipd.it Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from quantum chemical calculations. uni-muenchen.de While it has known limitations, such as basis set dependency, it provides a useful qualitative picture of charge distribution. uni-muenchen.de
For this compound, a Mulliken charge analysis would likely reveal that the oxygen and nitrogen atoms carry negative charges due to their high electronegativity, while the carbon atoms of the carbonyl and cyano groups, as well as the hydrogen atom of the hydroxyl group, would exhibit positive charges. researchgate.net This information helps in identifying potential sites for electrophilic and nucleophilic attack. The distribution of charges across the aromatic ring would also be influenced by the electron-withdrawing cyano and ester groups and the electron-donating hydroxyl group.
An example of what a Mulliken charge distribution table for this compound might look like is provided below.
Table 2: Theoretical Mulliken Atomic Charges for this compound
| Atom | Charge (e) | Atom | Charge (e) |
|---|---|---|---|
| C1 | -0.12 | O(hydroxyl) | -0.65 |
| C2 | -0.10 | H(hydroxyl) | +0.45 |
| C3 | +0.05 | C(ester C=O) | +0.55 |
| C4 | +0.20 | O(ester C=O) | -0.50 |
| C5 | -0.11 | O(ester OCH3) | -0.40 |
| C6 | +0.15 | C(methyl) | -0.15 |
| C(cyano) | +0.10 | H(methyl) | +0.10 |
Note: These charge values are illustrative and based on general principles and data from related molecules. researchgate.netnih.gov They are not the result of a specific calculation on this compound.
Prediction and Correlation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies, NMR chemical shifts, and electronic absorption spectra that can be compared with experimental results to confirm molecular structure and assignments. nih.govuctm.edu
Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net These calculated frequencies, often scaled by an empirical factor to better match experimental data, can be used to assign the peaks observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov
For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C≡N stretch of the cyano group, the C=O stretch of the ester group, C-H stretches of the aromatic ring and methyl group, and various aromatic ring vibrations. iucr.org Comparing the theoretical spectrum with an experimental one would provide strong evidence for the molecule's structure. researchgate.net
An example of a table comparing theoretical and experimental vibrational frequencies is shown below.
Table 3: Theoretical and Representative Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Representative Experimental Frequency |
|---|---|---|
| O-H stretch | 3450 | ~3400-3500 |
| C-H stretch (aromatic) | 3050-3100 | ~3000-3100 |
| C-H stretch (methyl) | 2950-3000 | ~2900-3000 |
| C≡N stretch | 2230 | ~2220-2240 |
| C=O stretch | 1715 | ~1700-1725 |
| C=C stretch (aromatic) | 1580-1610 | ~1575-1615 |
| C-O stretch (ester) | 1250 | ~1240-1280 |
Note: The calculated frequencies are hypothetical examples based on typical DFT results for similar compounds. researchgate.netsigmaaldrich.cn Experimental values are general ranges for these functional groups.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govarabjchem.org By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted. uobasrah.edu.iq
For this compound, theoretical NMR calculations would predict the chemical shifts for the aromatic protons, the hydroxyl proton, and the methyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, it would predict the shifts for the aromatic carbons, the cyano carbon, the carbonyl carbon, and the methyl carbon. mdpi.com These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra. nih.gov
An illustrative table of theoretical versus representative experimental NMR chemical shifts is presented below.
Table 4: Theoretical and Representative Experimental NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom Position | Calculated Chemical Shift (δ) | Representative Experimental Chemical Shift (δ) |
|---|---|---|---|
| ¹H | Aromatic | 7.0 - 8.2 | 7.0 - 8.5 |
| ¹H | Hydroxyl | 5.0 - 6.0 | 5.0 - 6.5 |
| ¹H | Methyl | 3.8 | ~3.9 |
| ¹³C | Aromatic | 115 - 160 | 115 - 165 |
| ¹³C | Cyano | 117 | ~115-120 |
| ¹³C | Carbonyl | 165 | ~165-170 |
Note: The calculated chemical shifts are illustrative examples based on GIAO calculations for similar structures. nih.govarabjchem.org Experimental values are typical ranges.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). mdpi.com These transitions are responsible for the molecule's absorption of ultraviolet and visible light. The results can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. nih.gov
A sample table showing predicted UV-Vis absorption data is provided below.
Table 5: Theoretical UV-Vis Absorption Data for this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | 295 | 0.45 |
| HOMO-1 → LUMO | 260 | 0.20 |
Note: The values in this table are hypothetical and represent the type of data that would be generated from a TD-DFT calculation. mdpi.comuctm.edu
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. irjweb.commdpi.com
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these frontier orbitals. schrodinger.com For instance, a theoretical study on the closely related compound, methyl 4-hydroxybenzoate (B8730719), using DFT at the B3LYP/6-311G(d,p) level of theory, determined the HOMO and LUMO energy values. nih.gov The HOMO energy was calculated to be -6.35 eV and the LUMO energy was -1.61 eV. nih.gov This results in a HOMO-LUMO energy gap of 4.74 eV. nih.gov This relatively large gap suggests high stability for the methyl 4-hydroxybenzoate molecule. nih.gov The introduction of a cyano group at the 3-position in this compound is expected to influence these energy levels, likely lowering the LUMO energy due to the electron-withdrawing nature of the nitrile group, which would subsequently decrease the HOMO-LUMO gap and increase the molecule's reactivity.
The HOMO represents the molecule's capacity to donate an electron, while the LUMO indicates its ability to accept an electron. irjweb.com In methyl 4-hydroxybenzoate, the HOMO is primarily localized over the benzene ring and the hydroxyl group, whereas the LUMO is distributed across the benzene ring and the ester group. nih.gov This distribution highlights the regions of the molecule most involved in electron donation and acceptance during chemical processes.
From the energies of the frontier orbitals (EHOMO and ELUMO), several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide insight into various aspects of its chemical behavior. irjweb.comconsensus.app
Using the calculated EHOMO and ELUMO values from the analogue methyl 4-hydroxybenzoate (-6.35 eV and -1.61 eV, respectively), the following descriptors were derived nih.gov:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Defined as (I + A)/2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I - A)/2, it signifies the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability and lower reactivity. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (1/η), it quantifies the ease of charge transfer.
Chemical Potential (μ): Calculated as -(I + A)/2 or -χ, it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Defined as μ²/2η, it measures the propensity of a species to accept electrons.
The table below summarizes the calculated values for these descriptors for methyl 4-hydroxybenzoate, which serve as a reasonable estimate for the properties of this compound. nih.gov
| Descriptor | Formula | Value (eV) |
| EHOMO | - | -6.35 |
| ELUMO | - | -1.61 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.74 |
| Ionization Potential (I) | -EHOMO | 6.35 |
| Electron Affinity (A) | -ELUMO | 1.61 |
| Chemical Hardness (η) | (I - A) / 2 | 2.37 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.98 |
| Electronegativity (χ) | (I + A) / 2 | 3.98 |
| Electrophilicity Index (ω) | μ² / 2η | 3.34 |
Data derived from a study on the analogue methyl 4-hydroxybenzoate. nih.gov
Modeling of Intermolecular Interactions and Crystal Lattices
While a specific crystal structure determination for this compound is not publicly available, analysis of closely related structures, such as methyl 4-hydroxybenzoate and various cyanophenol derivatives, provides significant insight into the expected interactions. nih.govrsc.org The crystal structure of methyl 4-hydroxybenzoate is characterized by extensive intermolecular hydrogen bonding, which forms a three-dimensional framework. nih.govmdpi.com
For this compound, the key functional groups—hydroxyl (-OH), cyano (-C≡N), and methyl ester (-COOCH₃)—are expected to dominate the crystal packing. The primary interactions would include:
Hydrogen Bonding: Strong O-H···O hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen of the ester group are highly probable. Additionally, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor (O-H···N). researchgate.net
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. mdpi.com
Hirshfeld surface analysis of related molecules reveals the quantitative contribution of different types of contacts. For example, in a 3-cyano-4-hydroxy derivative, interactions involving hydrogen atoms (H···H, C···H, O···H, N···H) collectively account for a significant portion of the total interactions, underscoring the importance of hydrogen bonding and van der Waals forces in the crystal packing. researchgate.netresearchgate.net
Prediction of Gas-Phase Ion Mobility
Ion Mobility Spectrometry (IMS), often coupled with Mass Spectrometry (MS), is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area as it moves through a buffer gas. uni.luarxiv.org CCS is a characteristic physicochemical property that can aid in the identification of small molecules.
While experimental CCS values for this compound are not widely published, they can be accurately predicted using computational models. The CCSbase prediction tool, for example, provides theoretical CCS values for various adducts of the molecule. uni.lu These predicted values are invaluable for identifying the compound in complex mixtures using LC-IMS-MS workflows.
The predicted CCS values for several common adducts of this compound in nitrogen drift gas are presented in the table below.
| Adduct | Formula | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | C₉H₈NO₃⁺ | 178.04987 | 136.5 |
| [M+Na]⁺ | C₉H₇NNaO₃⁺ | 200.03181 | 147.2 |
| [M+K]⁺ | C₉H₇NKO₃⁺ | 216.00575 | 145.0 |
| [M+NH₄]⁺ | C₉H₁₁N₂O₃⁺ | 195.07641 | 154.3 |
| [M-H]⁻ | C₉H₆NO₃⁻ | 176.03531 | 139.2 |
| [M+HCOO]⁻ | C₁₀H₈NO₅⁻ | 222.04079 | 156.0 |
| [M+CH₃COO]⁻ | C₁₁H₁₀NO₅⁻ | 236.05644 | 190.2 |
Data obtained from the PubChem database, calculated using CCSbase. uni.lu
Chemical Reactivity and Reaction Mechanisms
Reactivity at the Cyano Functionality
The cyano group (–C≡N) is a highly versatile functional group that can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and cycloaddition reactions.
Hydrolysis and Related Transformations
The hydrolysis of the nitrile group in methyl 3-cyano-4-hydroxybenzoate can be performed under acidic or basic conditions to yield either the corresponding carboxylic acid or amide. For instance, the conversion of a formyl group, a precursor to the cyano group, to a cyano group is considered an efficient process suitable for large-scale production. google.com The direct hydrolysis of the nitrile can be a key step in the synthesis of related benzoic acid derivatives. google.com
Nucleophilic Addition Reactions
The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. A common example is the addition of Grignard reagents or organolithium compounds, which after hydrolysis of the intermediate imine, can lead to the formation of ketones. The general mechanism for nucleophilic addition to nitriles involves the attack of the nucleophile on the electrophilic carbon of the cyano group, breaking the pi bond and forming a tetrahedral intermediate. youtube.com This intermediate can then be protonated to form an imine, which can be further hydrolyzed to a ketone.
Cycloaddition Reactions Involving the Nitrile Group
The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govoup.com These reactions are powerful methods for constructing five-membered heterocyclic rings. For example, nitrile oxides, which are reactive intermediates, can react with nitriles in a regioselective manner to form 1,2,4-triazoles. oup.combeilstein-journals.orgresearchgate.netmdpi.com The reaction often proceeds in a concerted manner. oup.com These cycloaddition reactions can be influenced by various factors, including the use of different solvents and activation methods like microwave irradiation. nih.gov
Reactivity at the Hydroxyl Functionality
The phenolic hydroxyl group (–OH) on the aromatic ring is another key site for chemical reactions, primarily involving O-alkylation, esterification, and oxidation.
O-Alkylation and Esterification Reactions
The hydroxyl group of this compound can be readily alkylated or acylated. O-alkylation is typically achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). For example, methylation can be accomplished using methyl iodide (CH₃I) and potassium carbonate in DMF. ambeed.com Similarly, other alkyl groups can be introduced, such as an isopropoxy group using isopropyl bromide. google.com Esterification can be carried out by reacting the hydroxyl group with an acyl chloride or anhydride (B1165640) in the presence of a base.
| Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Methyl Iodide | Potassium Carbonate | DMF | Methyl 3-cyano-4-methoxybenzoate | ambeed.com |
| Isopropyl Bromide | Potassium Carbonate | Acetonitrile/DMF | Methyl 3-cyano-4-isopropoxybenzoate | google.com |
| 2-chloro-N-(5-chloropyridin-2-yl)acetamide | Potassium Carbonate | Acetone | Methyl 4-((2-(5-chloropyridin-2-ylamino)-2-oxoethyl)oxy)-3-cyanobenzoate | google.com |
Phenolic Oxidation Pathways
The phenolic hydroxyl group is susceptible to oxidation. The oxidation potential of phenols is influenced by the nature and position of substituents on the aromatic ring. rsc.org While specific oxidation pathways for this compound are not extensively detailed in the provided search results, general principles of phenol (B47542) oxidation suggest that under certain conditions, it could lead to the formation of quinone-type structures or undergo oxidative coupling reactions. The presence of the electron-withdrawing cyano and ester groups would likely increase the oxidation potential compared to phenol itself. In some biological systems, phenolic compounds can be degraded through oxidative pathways. For instance, some bacteria can degrade 4-hydroxybenzoate (B8730719) to phenol. nih.gov In other contexts, the hydroxyl group can direct further substitution on the aromatic ring, such as halogenation. googleapis.comepo.orggoogle.com
Role in Hydrogen Bonding Networks
The molecular structure of this compound, featuring both a hydroxyl group (a hydrogen bond donor) and a cyano group and ester carbonyl oxygens (hydrogen bond acceptors), allows it to participate extensively in hydrogen bonding networks. worktribe.comcore.ac.uk These non-covalent interactions are pivotal in determining the compound's solid-state structure and its interactions with other molecules in solution. worktribe.comresearchgate.net
In the solid state, it is anticipated that molecules of this compound will form intermolecular hydrogen bonds. The hydroxyl group of one molecule can interact with the nitrogen atom of the cyano group or the carbonyl oxygen of the ester group of a neighboring molecule. researchgate.net This can lead to the formation of various supramolecular assemblies, such as chains or sheets. worktribe.comresearchgate.net The geometry and strength of these hydrogen bonds are influenced by the electronic effects of the substituents on the benzene (B151609) ring. iucr.org
The ability to form hydrogen bonds also plays a crucial role in the interaction of this compound with other molecules. For instance, in host-guest chemistry, the hydroxyl and cyano groups can act as recognition sites for host molecules, leading to the formation of stable complexes. worktribe.combohrium.comresearchgate.netx-mol.combohrium.com The study of analogous compounds like 4-cyanophenol has shown that the hydroxyl group can act as a hydrogen bond donor while the cyano group acts as an acceptor, facilitating the formation of well-defined supramolecular structures. worktribe.com
Reactivity at the Ester Functionality
The methyl ester group in this compound is a key site for chemical reactions, including transesterification, hydrolysis, and amidation. These reactions typically proceed via nucleophilic acyl substitution. ucalgary.ca
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comchemtube3d.com
Base-Catalyzed Transesterification : In the presence of a base, an alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the original methoxide (B1231860) group to yield a new ester. masterorganicchemistry.comresearchgate.net This process is an equilibrium, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org The new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. ucalgary.camasterorganicchemistry.com
The reactivity in transesterification can be influenced by the electronic nature of the substituents on the aromatic ring. While specific studies on this compound are not abundant, research on similar aryl esters indicates that electron-withdrawing groups can affect the reaction rate. rsc.orgscispace.com
Hydrolysis Kinetics and Equilibrium
Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. wikipedia.org This reaction can also be catalyzed by acids or bases. ucalgary.cachemistrysteps.comdalalinstitute.com
Acid-Catalyzed Hydrolysis : The mechanism is the reverse of Fischer esterification. wikipedia.org The reaction is an equilibrium process and can be driven towards the products by using a large excess of water. chemistrysteps.comdalalinstitute.com
Base-Catalyzed Hydrolysis (Saponification) : This process is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. ucalgary.cachemistrysteps.com
Studies on the hydrolysis of a similar compound, Methyl 4-hydroxybenzoate (methyl paraben), have been conducted to determine its kinetics. For instance, the base-catalyzed hydrolysis has been investigated as a reference reaction for microcalorimetry, with a reported rate constant of (3.15 ± 0.11) × 10⁻⁴ s⁻¹ and an enthalpy of -50.5 ± 4.3 kJ mol⁻¹. researchgate.netiaea.orgulisboa.ptcofc.edu Aqueous solutions of Methyl 4-hydroxybenzoate are stable at pH 3-6 but undergo rapid hydrolysis at pH 8 or higher. atamanchemicals.com
Amidation Reactions
Amidation is the reaction of an ester with an amine to form an amide. masterorganicchemistry.com This transformation is of great importance in organic synthesis. nih.govrsc.org
The direct amidation of esters with amines often requires heating. masterorganicchemistry.com The reaction proceeds through a nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then eliminates the alkoxide to form the amide. masterorganicchemistry.comnottingham.ac.uk
Recent advancements have led to the development of catalytic methods for direct amidation of esters, which can proceed under milder conditions. These methods utilize various catalysts, including Lewis acids like iron(III) chloride, and transition metal complexes. mdpi.comacs.orgscispace.comnih.gov Base-promoted direct amidation of unactivated esters has also been extensively studied, offering a powerful tool for amide bond formation. nih.govrsc.org The mechanism can involve the activation of the amine by the base or the formation of a more reactive intermediate. nottingham.ac.uk
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring (e.g., Nitration, Halogenation)
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which is an ortho, para-director. chemistrysteps.combyjus.comchemistrysteps.com However, the cyano and methyl ester groups are electron-withdrawing and meta-directing. The interplay of these groups determines the regioselectivity of substitution reactions.
Nitration : Phenols are highly reactive towards nitration. chemistrysteps.combyjus.com Treatment with dilute nitric acid can lead to a mixture of ortho- and para-nitrated products. byjus.com The reaction with concentrated nitric acid can lead to polysubstituted products. byjus.com For this compound, the positions ortho to the hydroxyl group (positions 3 and 5) are activated. Since position 3 is already substituted with a cyano group, nitration would be expected to occur at position 5. The mechanism of nitration of phenols can involve the nitrosonium ion (NO⁺) or the nitronium ion (NO₂⁺) as the electrophile. nih.govsharif.edu Studies on the nitration of phenolic compounds by peroxynitrite have also been reported. acs.org
Halogenation : Phenols readily undergo halogenation, often without the need for a Lewis acid catalyst. chemistrysteps.combyjus.comchemistrysteps.comwikipedia.org The reaction of phenols with bromine water typically leads to the formation of polybrominated products. byjus.com To achieve monohalogenation, milder conditions, such as using bromine in a less polar solvent at low temperatures, are required. byjus.com For this compound, halogenation is expected to occur at the position ortho to the strongly activating hydroxyl group. The use of N-halosuccinimides provides a milder alternative for the halogenation of activated aromatic systems like phenols. beilstein-journals.org
Comprehensive Mechanistic Investigations of Key Transformations
Detailed mechanistic studies of the reactions of this compound are essential for understanding and optimizing its chemical transformations.
Hydrolysis and Esterification : The mechanisms of acid- and base-catalyzed ester hydrolysis are among the most studied in organic chemistry. ucalgary.ca They proceed through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. slideshare.net Isotope labeling studies have confirmed the acyl-oxygen cleavage in base-catalyzed hydrolysis. ucalgary.cadalalinstitute.com Mechanistic modeling of hydrolysis and esterification reactions has been developed to provide a basis for detailed kinetic models. acs.orgresearchgate.net
Amidation : The mechanism of amidation of esters has been investigated through both experimental and computational studies. While the classical mechanism involves a two-step addition-elimination pathway, concerted mechanisms have also been proposed, particularly in catalyzed reactions. acs.org For instance, DFT calculations have supported a concerted pathway for the amidation of activated esters where proton transfer from the incoming amine is facilitated by the catalyst. acs.org The uncatalyzed direct amide formation is thought to involve hydrogen bonding of the carboxylic acid. nih.gov
Electrophilic Aromatic Substitution : The mechanism of electrophilic aromatic substitution on phenols is well-established and proceeds via the formation of a resonance-stabilized carbocation intermediate (arenium ion). The high reactivity of phenols is attributed to the strong electron-donating ability of the hydroxyl group. chemistrysteps.com Mechanistic studies on the nitration of phenolic compounds have explored various nitrating agents and pathways, including radical-based mechanisms. bohrium.comscispace.com
Advanced Applications in Organic Synthesis and Functional Materials Research
Methyl 3-cyano-4-hydroxybenzoate as a Key Synthetic Building Block
The strategic placement of electron-withdrawing (cyano and methyl ester) and electron-donating (hydroxyl) groups on the aromatic ring of this compound imparts a unique reactivity profile, making it a valuable precursor in the design and synthesis of complex organic structures.
Design and Synthesis of Complex Organic Scaffolds
While direct literature detailing the extensive use of this compound in the synthesis of complex macrocycles or intricate natural product scaffolds is not abundant, its potential is evident from the reactivity of its functional groups. The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains or to serve as an anchor point for solid-phase synthesis. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl ester can be saponified and converted to other functional groups such as amides or other esters. This trifunctional nature allows for a stepwise and regioselective elaboration of the molecule, enabling the construction of highly functionalized and sterically complex organic architectures.
Strategic Intermediate in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of peptidomimetics and other biologically active compounds. beilstein-journals.orgfrontiersin.orgmdpi.com While specific examples directly employing this compound in well-known MCRs are not extensively documented, its phenolic hydroxyl group makes it a potential candidate for reactions like the Ugi-Smiles and Passerini-Smiles couplings, where phenols can be used as the acidic component. researchgate.net The presence of the cyano and ester groups could also offer sites for post-MCR modifications, further diversifying the resulting molecular scaffolds.
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, leveraging the reactivity of its cyano and hydroxyl functionalities.
Formation of Pyrrole (B145914) and Condensed Pyrrole Derivatives
The synthesis of pyrrole and its fused derivatives often involves the reaction of α-amino ketones or related intermediates. While direct conversion of this compound to pyrroles is not a standard named reaction, its functional groups can be modified to generate suitable precursors. For instance, the reduction of the cyano group to an aminomethyl group, followed by further transformations, could lead to intermediates amenable to classical pyrrole syntheses such as the Paal-Knorr or Hantzsch methods. Furthermore, the development of novel synthetic methodologies could potentially utilize the inherent reactivity of the cyanophenol moiety for the direct construction of pyrrole-annulated systems, such as pyrrolo[2,3-b]pyridines, which are known for their biological activities. nih.govrsc.orgajol.info
Synthesis of Furan (B31954) and Thiophene (B33073) Analogs
The synthesis of furans and thiophenes often relies on precursors containing 1,4-dicarbonyl functionalities or appropriately substituted acetylenes and sulfur-containing reagents. ijprajournal.compharmaguideline.comchim.itacs.org The direct use of this compound for the construction of furan or thiophene rings is not a commonly reported transformation. However, the aromatic ring of this compound can be functionalized to introduce the necessary precursors for established synthetic routes. For example, ortho-lithiation directed by the hydroxyl group, followed by quenching with appropriate electrophiles, could install the necessary side chains for subsequent cyclization to form benzofuran (B130515) or benzothiophene (B83047) derivatives. nih.govnih.gov The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur. While this compound itself is not a direct substrate, its derivatives could potentially be employed in variations of this reaction.
Development of Imidazole (B134444) and Indole Systems
The synthesis of imidazoles can be achieved through various methods, including the Radiszewski synthesis and the Van Leusen imidazole synthesis. nih.govwjpsonline.comorganic-chemistry.orgnih.gov Although direct participation of this compound in these reactions is not typical, its functional groups can be manipulated to generate precursors for imidazole ring formation. For instance, the hydroxyl and cyano groups could be transformed into an ortho-aminoaldehyde or a related bifunctional intermediate, which could then undergo condensation reactions to form a fused imidazole ring, leading to benzimidazole (B57391) derivatives.
Construction of Pyrimidine-Fused Heterocycles (e.g., Pyrimidobenzothiazoles)
The synthesis of pyrimidine-fused heterocycles, such as pyrimidobenzothiazoles, represents a significant area of research due to their diverse pharmacological activities. While direct synthesis from this compound is not extensively documented, its structural motifs can be strategically utilized to construct the necessary precursors. A key intermediate in the synthesis of pyrimidobenzothiazoles is 2-aminobenzothiazole (B30445). semanticscholar.orgresearchgate.net The preparation of substituted 2-aminobenzothiazoles often involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanating agent. nih.govnih.gov
Theoretically, this compound could be transformed into a suitable aminophenol derivative, which could then undergo cyclization to form a benzothiazole (B30560) ring. This multi-step process would involve the reduction of the cyano group to an amine and subsequent manipulation of the existing functional groups to facilitate the formation of the fused pyrimidine (B1678525) ring. The reaction of a 2-aminobenzothiazole with a reagent such as bis(methylthio)methylene malononitrile (B47326) in the presence of a base like anhydrous potassium carbonate in a solvent like N,N'-dimethylformamide (DMF) is a known method for constructing the pyrimido[2,1-b] nih.govuokerbala.edu.iqbenzothiazole core. semanticscholar.org
Synthesis of Cyano-Substituted Quinoline (B57606) Derivatives
The Friedländer annulation is a powerful and widely used method for the synthesis of quinoline and its derivatives. semanticscholar.orgnih.govuokerbala.edu.iq This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov To utilize this compound in a Friedländer-type synthesis, it would first need to be converted into a suitable 2-aminoaryl carbonyl compound.
This transformation would likely involve several synthetic steps, including the introduction of a nitro group ortho to the hydroxyl group, followed by its reduction to an amine. The ester group could then be hydrolyzed and the resulting carboxylic acid converted to a ketone, or the entire molecule could be modified to introduce an aldehyde functionality. Once the appropriate 2-aminoaryl carbonyl precursor is obtained, it can be reacted with a variety of ketones or other compounds with α-methylene groups to yield a diverse range of cyano-substituted quinoline derivatives. researchgate.net The reaction is typically catalyzed by acids or bases. nih.gov The functionalization of quinoline derivatives is a key area of research for controlling their cytotoxic effects, indicating the importance of synthesizing a variety of substituted quinolines. brieflands.com
Development of Functional Materials
The unique combination of functional groups in this compound makes it an attractive starting material for the development of a variety of functional materials with specific optical, electronic, and self-assembling properties.
Precursor for Liquid Crystal Materials
The presence of a rigid aromatic core and a polar cyano group in this compound makes it a promising precursor for the synthesis of liquid crystal materials. google.com The cyano group, in particular, is a common feature in calamitic (rod-shaped) liquid crystals, contributing to the necessary dipole moment for mesophase formation. researchgate.netsemanticscholar.org A patent has indicated that 3-cyano-benzoic acid methyl ester is an important raw material for the synthesis of liquid crystal materials. google.com
The synthesis of liquid crystalline molecules often involves the esterification of the hydroxyl group of a phenolic compound with a long-chain carboxylic acid or the coupling of the benzoic acid moiety with a phenolic core bearing a terminal alkyl or alkoxy chain. nih.gov By modifying this compound, for instance, by attaching long aliphatic chains to the phenolic oxygen, it is possible to induce calamitic mesophases. The resulting molecules can exhibit nematic or smectic phases, which are crucial for applications in display technologies. researchgate.net Research on side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties highlights the importance of the cyano group in directing the self-assembly and liquid crystalline behavior of these materials. nih.gov
Integration into Polymer Science (Monomers, Additives)
While direct polymerization of this compound is not a common application, its derivatives can be designed to act as monomers for the synthesis of specialized polymers. The hydroxyl and ester functionalities can be modified to introduce polymerizable groups such as acrylates or methacrylates. The resulting monomers, containing the cyano-substituted aromatic core, can then be polymerized to produce polymers with specific properties, such as high refractive index, thermal stability, or specific optical characteristics.
Furthermore, the structural features of this compound make it a candidate for use as a functional additive in polymer formulations. For instance, its aromatic nature and polar groups could enhance the thermal stability or modify the dielectric properties of a polymer matrix. Research into polymers containing 1,3-dicyano repeat units suggests their potential as polymeric acids and as precursors to carbon-containing materials, indicating the value of the cyano group in polymer science. researchgate.net
Synthesis of Heterocyclic Nanographenes and Polycyclic Heteroaromatic Systems
Heterocyclic nanographenes and polycyclic heteroaromatic systems (PHAs) are at the forefront of materials science research due to their unique electronic and optical properties. The synthesis of these complex, extended π-systems often relies on the use of functionalized aromatic building blocks that can undergo cyclization and annulation reactions.
This compound, with its multiple reaction sites, can serve as a versatile starting material for the construction of more complex polycyclic systems. Through a series of reactions, such as cross-coupling and intramolecular cyclization, the benzene (B151609) ring of this compound can be fused with other aromatic or heterocyclic rings. The cyano and hydroxyl groups can be used to direct these cyclization reactions or can be converted into other functionalities to facilitate the desired bond formations. The synthesis of various polycyclic heteroaromatic compounds often involves the strategic use of substituted aromatic precursors to build up the final complex structure. google.com
Fabrication of Fluorescent Probes and Labels
The inherent fluorescence of many organic molecules containing extended π-systems makes them suitable for applications as fluorescent probes and labels. While this compound itself is not strongly fluorescent, it can be a valuable precursor for the synthesis of fluorescent dyes. The combination of an electron-donating hydroxyl group and an electron-withdrawing cyano group on the aromatic ring can be a key feature in the design of push-pull fluorophores.
Exploration of Medicinal Chemistry Significance and Biological Activity Mechanisms
Role as a Biochemical Reagent in Life Science Research
Methyl 3-cyano-4-hydroxybenzoate serves as a valuable biochemical reagent in various life science research applications. Its utility stems from its specific chemical structure, which can be modified to create a range of derivatives for studying biological processes. For instance, it is a key intermediate in the synthesis of more complex molecules used in medicinal chemistry and drug discovery. google.com The presence of the cyano and hydroxyl groups allows for a variety of chemical reactions, making it a versatile building block for creating libraries of compounds to screen for biological activity. chemicalbook.com
The compound and its derivatives are often used in the development of assays and as reference standards in analytical studies. medchemexpress.com For example, derivatives of methyl 4-hydroxybenzoate (B8730719) are utilized in the synthesis of radiolabeled compounds for diagnostic and therapeutic applications in medicine. thno.org The core structure is also found in molecules designed to probe the activity of various enzymes and receptors. nih.gov
Scaffold for Drug Discovery and Development
The chemical structure of this compound makes it an excellent scaffold for drug discovery and development. biosolveit.de A scaffold is a core molecular framework upon which various functional groups can be added to create a diverse range of compounds with different biological activities.
Synthesis of Analogs for Therapeutic Targets
The this compound framework is a versatile starting point for synthesizing analogs aimed at various therapeutic targets. google.com By modifying the core structure, researchers can create new molecules with potentially enhanced efficacy and selectivity for specific biological targets. For example, derivatives of this scaffold have been synthesized and investigated for their potential as inhibitors of enzymes like xanthine (B1682287) oxidase. tdcommons.org The ability to systematically alter the chemical groups attached to the main structure allows for the exploration of structure-activity relationships, which is crucial for optimizing lead compounds in drug development. dundee.ac.uknih.gov
The synthesis of these analogs often involves well-established chemical reactions, making the process efficient and adaptable for creating large libraries of compounds for high-throughput screening. acs.org This approach has led to the discovery of novel compounds with potential applications in treating a variety of diseases.
Investigation of Anticancer Activity for Cyano-Containing Derivatives
The cyano group is a key feature in many compounds with demonstrated anticancer activity. Derivatives of this compound have been a focus of cancer research due to the recognized role of the cyano moiety in interacting with biological targets relevant to cancer progression. ekb.egorientjchem.org
Research has shown that certain cyano-containing pyridine (B92270) derivatives exhibit significant anticancer properties. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. researchgate.net The mechanism of action often involves the inhibition of key enzymes or proteins that are overexpressed in cancer cells, such as Pim-1 kinase and survivin. ekb.eg
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 3-Cyano-2(1H)-pyridones | Non-small-cell lung (HOP-92), Breast (MCF7) | Compounds 4a and 4c showed significant growth inhibition. | nih.gov |
| 3-Cyanopyridine derivatives | Breast (MCF-7), Ovarian (A-2780) | High cytotoxicity against A-2780 cells, with some compounds also active against MCF-7. | nih.gov |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Various | Inhibitors of the oncogenic serine/threonine kinase PIM-1. | orientjchem.org |
| Phenyl benzoate (B1203000) derivatives | Human lung (A549), Colon (SW480), Leukemic (THP1) | Marked cell-growth inhibition, with some derivatives inducing apoptosis. | researchgate.net |
| 4-Anilino-3-cyanoquinolines | Breast cancer, Lung cancer | Used in combination therapies for treating neoplasms. | google.com |
Antimicrobial Properties of Related Benzoate Esters
Benzoate esters and their derivatives have been investigated for their antimicrobial properties. Methyl 4-hydroxybenzoate, a related compound, is known for its use as a preservative due to its ability to inhibit the growth of bacteria, yeast, and mold. atamanchemicals.com This antimicrobial activity is a characteristic that has prompted research into the potential of other benzoate esters as antimicrobial agents.
Derivatives of 2-cyano-3-(2'-furyl)propenic acid, which share some structural similarities, have shown inhibitory effects against various fungi and algae. nih.gov The antimicrobial effect of these compounds is influenced by the substituents on the furan (B31954) ring. Similarly, aminated chitosan (B1678972) modified with aromatic esters, including p-hydroxymethyl benzoate, has demonstrated significant inhibitory effects against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects. nih.govresearchgate.net
For instance, in the development of xanthine oxidase inhibitors, SAR studies revealed that the position and nature of substituents on the phenyl ring are critical for inhibitory potency. nih.gov Similarly, for anticancer derivatives, the presence and position of the cyano group, as well as the nature of other substituents, have been shown to significantly impact their cytotoxic activity against various cancer cell lines. frontiersin.org These studies guide the rational design of new, more potent, and selective drug candidates.
Enzyme Inhibition and Receptor Binding Studies (e.g., Xanthine Oxidase, Histamine Receptors, Protein Kinase A)
Derivatives of this compound have been evaluated for their ability to interact with and inhibit various enzymes and receptors, which are key targets in drug therapy.
Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. Febuxostat, a known xanthine oxidase inhibitor, contains a cyanophenyl group, highlighting the importance of this moiety for activity. tdcommons.org Studies on other cyano-containing compounds have further explored their potential as xanthine oxidase inhibitors. nih.govdrugbank.com
Histamine Receptors: Histamine is a key mediator in allergic and inflammatory responses, acting through its receptors (H1, H2, H3, H4). nih.gov While direct studies on this compound itself are limited, the broader class of phenolic compounds and their derivatives have been explored for their modulation of histamine-related pathways.
Protein Kinase A (PKA): PKA is a cyclic AMP-dependent protein kinase involved in various cellular signaling pathways. The phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can modulate cAMP levels, which in turn affects PKA activity. science.gov While not a direct inhibitor, this illustrates the potential for related structures to influence PKA signaling. The development of specific PKA inhibitors often involves screening libraries of compounds that can include derivatives of benzoate esters.
| Target | Compound Class/Derivative | Therapeutic Relevance | Reference(s) |
| Xanthine Oxidase | Febuxostat, Amide-based inhibitors with an N-(1-alkyl-3-cyano-1H-indol-5-yl) moiety | Gout, Hyperuricemia | nih.govtdcommons.org |
| Histamine H2 Receptor | H2 antagonists | Duodenal ulcers | nih.gov |
| Protein Kinase A | 3-Isobutyl-1-methylxanthine (IBMX) - indirect modulation | Regulation of cellular processes via cAMP signaling | science.gov |
Mechanistic Insights into Biological Action
The biological activities associated with derivatives of this compound are diverse, with mechanistic insights pointing towards the modulation of several key biological targets, including the human glucagon (B607659) receptor and xanthine oxidase.
Research into the development of human glucagon receptor (hGluR) antagonists has identified derivatives of this compound as promising candidates. acs.org These antagonists are of significant interest for the potential treatment of type 2 diabetes. The mechanism of action involves the noncompetitive antagonism of the hGluR, a G protein-coupled receptor crucial for regulating glucose homeostasis.
One study detailed the optimization of alkylidene hydrazide-based hGluR antagonists, where this compound was a key building block. acs.org The resulting compounds were found to bind to the recombinant human glucagon receptor expressed in baby hamster kidney (BHK) cells with high affinity. The structure-activity relationship studies revealed that the 3-cyano-4-hydroxybenzoic acid moiety is a critical component for potent receptor antagonism. For instance, the compound NNC 25-2504, which is a 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide, demonstrated high potency as a noncompetitive antagonist of the human glucagon receptor with an IC50 of 2.3 nM and a KB of 760 pM. acs.org
| Compound | Binding Affinity (IC50, nM) to hGluR | Antagonism (KB, pM) | Reference |
|---|---|---|---|
| NNC 25-2504 | 2.3 | 760 | acs.org |
Derivatives of this compound have also been extensively investigated as inhibitors of xanthine oxidase, an enzyme that plays a critical role in purine metabolism and the production of uric acid. nih.govnih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. The mechanism of these compounds involves the inhibition of xanthine oxidase, thereby reducing the synthesis of uric acid.
In one study, a series of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. nih.gov The results demonstrated that these compounds are potent inhibitors of the enzyme. For example, the optimized compound, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, exhibited an exceptionally strong inhibitory potency with an IC50 value of 0.046 µM, which was significantly more potent than the reference drug allopurinol (B61711) (IC50 = 5.462 µM). nih.gov Lineweaver-Burk plot analysis revealed that this optimized compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov
| Compound | Xanthine Oxidase Inhibitory Potency (IC50, µM) | Reference |
|---|---|---|
| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | 0.046 | nih.gov |
| Allopurinol (Reference) | 5.462 | nih.gov |
Another study on 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives also reported remarkable in vitro xanthine oxidase inhibitory potency, with IC50 values ranging from 0.0181 µM to 0.5677 µM. nih.gov The most potent compounds in this series also acted as mixed-type inhibitors. nih.gov
Furthermore, this compound has been utilized as a starting material in the synthesis of substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives. google.com These derivatives have been shown to possess binding affinity for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. google.com Agonists of the S1P1 receptor can induce lymphopenia, leading to immunosuppression, which is a therapeutic strategy for autoimmune and inflammatory disorders. google.com While the direct mechanistic action of this compound on the S1P1 receptor has not been detailed, its role as a precursor highlights the importance of its chemical scaffold in developing modulators of this key immunological target.
Environmental Behavior and Degradation Pathways
Reactivity with Environmental Oxidants (e.g., Ozone)
Ozone (O₃) is a powerful oxidant present in the atmosphere and is also used in water treatment processes. Its reactivity with organic compounds is a key factor in their environmental degradation. The reactivity of a compound with ozone is largely determined by its functional groups. nih.govacs.org Methyl 3-cyano-4-hydroxybenzoate possesses a phenolic hydroxyl group and a cyano group attached to a benzene (B151609) ring, which are the primary sites for oxidative attack.
Phenolic compounds are known to be highly reactive with ozone. nih.govacs.org The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack by ozone. The rate of this reaction is pH-dependent, as the deprotonated phenoxide ion is even more reactive than the undissociated phenol (B47542). acs.org The cyano group, being an electron-withdrawing group, might slightly decrease the reactivity of the aromatic ring compared to unsubstituted phenol, but the activating effect of the hydroxyl group is generally dominant.
Table 1: Reactivity of Functional Groups with Ozone
| Functional Group | Expected Reactivity with Ozone | Second-Order Rate Constant (kapp,O3) Range (M⁻¹ s⁻¹) |
|---|---|---|
| Phenol | High | 0.4–1.7 × 10⁶ |
| Olefin | High | 0.4–1.7 × 10⁶ |
| Tryptophan | Very High | 3.4–7.3 × 10⁷ |
| Thioether | Very High | 3.4–7.3 × 10⁷ |
| Heterocycles | Low to Moderate | <10² to 5.0 × 10³ |
This table is generated based on data from studies on cyano-metabolites. nih.govacs.orgnih.gov
Biodegradation and Abiotic Transformation Studies
The persistence of this compound in the environment is also influenced by biotic and abiotic transformation processes.
Biodegradation: Microbial degradation is a primary pathway for the removal of organic pollutants from the environment. The biodegradability of this compound is anticipated based on the known metabolic pathways for its structural components, particularly the 4-hydroxybenzoate (B8730719) moiety. Various bacterial species, especially from the genus Bacillus and Pseudomonas, are known to degrade 4-hydroxybenzoate and other aromatic compounds. nih.govsjtu.edu.cn
The degradation of 4-hydroxybenzoate typically proceeds through hydroxylation to form protocatechuate, which is then cleaved by dioxygenase enzymes. nih.gov For instance, Bacillus brevis utilizes the protocatechuate branch of the beta-ketoadipate pathway for its degradation. nih.gov Another pathway observed in Bacillus laterosporus involves the conversion of 4-hydroxybenzoate to gentisate, which is then further metabolized. nih.gov Given these established pathways, it is plausible that microorganisms could initially hydrolyze the ester group of this compound to form 3-cyano-4-hydroxybenzoic acid, which could then enter similar degradation pathways. The nitrile (cyano) group can also be subject to enzymatic transformation, often being hydrolyzed to a carboxylic acid or reduced to an amine.
Abiotic Transformation: In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under alkaline or acidic conditions, which would yield methanol (B129727) and 3-cyano-4-hydroxybenzoic acid. The cyano group can also undergo hydrolysis, although typically under more stringent conditions, to form a carboxylic acid group.
Photolysis: While specific photolysis data for this compound is limited, aromatic compounds can undergo photodegradation upon absorption of UV radiation. The presence of chromophores like the benzene ring and the cyano group suggests that direct photolysis could be a relevant transformation pathway in sunlit surface waters. Abiotic transformation can also be initiated by reactions with photochemically produced reactive species like hydroxyl radicals. acs.org
One study noted that hydrolysis of the cyano group in a related compound, 3-cyano-4-isopropoxybenzoic acid, occurs within 30 days at 25°C in DMSO, forming 4-isopropoxy-3-carboxybenzoic acid. This suggests that hydrolysis of the cyano group in this compound is a potential abiotic transformation pathway.
Green Chemistry Implications for Environmental Impact Mitigation
Green chemistry principles offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the lifecycle of this compound can help mitigate its potential environmental impact.
Benign Synthesis Routes: The synthesis of this compound can be evaluated for its adherence to green chemistry principles. For example, a synthetic route starting from ethyl or methyl 4-hydroxybenzoate involves formylation followed by conversion of the aldehyde to a cyano group. Utilizing less toxic reagents and solvents, improving atom economy, and reducing energy consumption in these steps are key green chemistry goals. researchgate.net
Designing for Degradation: A core principle of green chemistry is the design of chemicals that degrade into innocuous products after their intended use. Understanding the biodegradation and abiotic transformation pathways of this compound is crucial in this regard. The fact that its core structure, 4-hydroxybenzoate, is readily biodegradable is a positive attribute. nih.govisotope.com Further research could focus on ensuring that any intermediate degradation products, such as those retaining the cyano group, are also non-toxic and readily degradable.
Use of Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials, such as biomass-derived chemicals, could reduce its reliance on petrochemical feedstocks. researchgate.net
By integrating these green chemistry considerations, the environmental footprint associated with the production, use, and disposal of this compound can be minimized.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-benzenediacetonitrile |
| 1,4-benzenediacetonitrile |
| 1-bromoheptane |
| 1-bromodecane |
| 1-bromotetradecane |
| 2-aminophenol |
| 2-amino-5-chlorophenol |
| 2-amino-5-methylphenol |
| 2-coumaric acid |
| 2-ethylhexyl benzoate (B1203000) |
| 2-hydroxyhexa-2,4-dienoic acid |
| 2-nitrobenzoate |
| 2-oxopent-4-enoate |
| 3,4-dihydroxybenzaldehyde |
| 3-BC (3-benzylidene camphor) |
| 3-carboxy-cis,cis-muconate |
| 3-cyano-4-hydroxybenzoic acid |
| 3-cyano-4-isopropoxybenzoic acid |
| 3-hydroxyanthranilate |
| 3-phenoxybenzoate |
| 4-aminobenzyl alcohol |
| 4-amino-3-hydroxybenzoate |
| 4-chloronitrobenzene |
| 4-coumaric acid |
| 4-hydroxybenzaldehyde |
| 4-hydroxybenzoate |
| 4-hydroxybenzoic acid |
| 4-isopropoxy-3-carboxybenzoic acid |
| 4-MBC (4-methylbenzylidene camphor) |
| 4-nitrotoluene |
| Acacetin |
| Apigenin |
| Atazanavir |
| Biochanin A |
| Butylparaben |
| Caffeic acid |
| Catechol |
| Chlorogenic acid |
| Dibenzo-p-dioxin |
| Dichloromethane (B109758) |
| Dihydroquercetin |
| Diphenyl ether |
| Di(n-butyl)phthalate |
| Ethyl 4-hydroxybenzoate |
| Ethylparaben |
| Ferulic acid |
| Fluorene |
| Gallic acid |
| Genistein |
| Gentisate |
| Hexachlorocyclotriphosphazene |
| Hydroxybenzaldehyde |
| Hyperoside |
| Indole-3-acetic acid |
| Indole-3-pyruvic acid |
| Isopropyl bromide |
| Kaempferol |
| Methanol |
| Methyl 3,4-dihydroxybenzoate |
| Methyl 3,5-dihydroxybenzoate |
| This compound |
| Methyl 4-hydroxybenzoate |
| Methyl gallate |
| Methylparaben |
| Mono(2-ethylhexyl)phthalate |
| Naphthalene |
| Naringenin |
| OC (2-Ethylhexyl 2-cyano-3,3- diphenylacrylate) |
| OMC (2-Ethylhexyl 4-methoxycinnamate) |
| Ozone |
| Paraformaldehyde |
| Plastoquinone-9 |
| Potassium carbonate |
| Propylparaben |
| Protocatechuate |
| Pyrene |
| Pyridinestrone acid |
| Quercetin |
| Rosuvastatin |
| Rutin |
| Salicylate |
| Simeprevir |
| Simvastatin |
| Sinapic acid |
| Sodium hydroxide |
| Syringic acid |
| Tetrabutylammonium hydroxide |
| Thionyl chloride |
| Triethylamine |
| Vanillic acid |
Q & A
Q. What are the optimized synthetic routes for Methyl 3-cyano-4-hydroxybenzoate, and how can purity be validated?
Methodological Answer: A representative synthesis involves reacting this compound with 2-bromopropane in dimethylformamide (DMF) under anhydrous potassium carbonate, heated to 90°C under nitrogen. Post-reaction, the mixture is diluted with water and extracted with dichloromethane. Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the positions of the cyano and hydroxyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons), while ¹³C NMR confirms cyano (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) groups.
- Infrared (IR) Spectroscopy : Stretching frequencies for -OH (~3200 cm⁻¹), -CN (~2250 cm⁻¹), and ester C=O (~1700 cm⁻¹) are diagnostic.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions .
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the ester or cyano group may occur. Regularly monitor stability via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds. Safety protocols, including eye wash stations and ventilation, should align with hazardous chemical guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano and hydroxyl groups in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing cyano group activates the aromatic ring for electrophilic substitution at the ortho/para positions, while the hydroxyl group (via deprotonation) enhances nucleophilic character. For example, in alkylation reactions (e.g., with 2-bromopropane), the hydroxyl oxygen acts as a nucleophile under basic conditions. Computational studies (DFT calculations) can map charge distribution and transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or substituent-directed reactions is recommended .
Q. How can computational tools aid in designing novel derivatives of this compound?
Methodological Answer:
- Retrosynthetic Analysis : AI-driven platforms (e.g., Template_relevance models) propose feasible routes using databases like Reaxys to identify precursors and reaction conditions.
- Molecular Dynamics (MD) Simulations : Predict solubility, crystal packing, and stability under varying pH/temperature.
- Docking Studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., enzymes inhibited by benzoate analogs) .
Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography. For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D NMR (e.g., COSY, HSQC).
- SHELX Refinement : Employ SHELXL for high-resolution crystallographic data to refine occupancy ratios and resolve disorder in crystal lattices.
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., Methyl 4-hydroxybenzoate derivatives) to identify anomalies in bond angles or torsional strains .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
